5alpha-Cholestane-3beta,5,6beta-triol, 3-(hydrogen sulfate), monosodium salt
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Overview
Description
5alpha-Cholestane-3beta,5,6beta-triol, 3-(hydrogen sulfate), monosodium salt, also known as 5-CT, is a synthetic compound that has been widely used in scientific research as a tool to study the physiological and biochemical effects of serotonin. 5-CT is a potent agonist of the 5-HT1A, 5-HT1B, and 5-HT7 receptors, and has been shown to modulate a variety of physiological processes, including neurotransmitter release, vascular tone, and gastrointestinal motility.
Mechanism Of Action
5alpha-Cholestane-3beta,5,6beta-triol, 3-(hydrogen sulfate), monosodium salt is a potent agonist of the 5-HT1A, 5-HT1B, and 5-HT7 receptors, and has been shown to modulate a variety of physiological processes through these receptors. The compound has been shown to increase the release of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine, and to modulate the activity of ion channels and second messenger systems.
Biochemical And Physiological Effects
5alpha-Cholestane-3beta,5,6beta-triol, 3-(hydrogen sulfate), monosodium salt has been shown to modulate a variety of physiological processes, including neurotransmitter release, vascular tone, and gastrointestinal motility. The compound has been shown to increase the release of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine, and to modulate the activity of ion channels and second messenger systems. In addition, 5alpha-Cholestane-3beta,5,6beta-triol, 3-(hydrogen sulfate), monosodium salt has been shown to modulate the activity of various enzymes and to affect the expression of various genes.
Advantages And Limitations For Lab Experiments
The advantages of using 5alpha-Cholestane-3beta,5,6beta-triol, 3-(hydrogen sulfate), monosodium salt in scientific research include its potency and selectivity for serotonin receptors, its ability to modulate a variety of physiological processes, and its well-established synthesis and characterization. However, the limitations of using 5alpha-Cholestane-3beta,5,6beta-triol, 3-(hydrogen sulfate), monosodium salt in scientific research include its potential toxicity and side effects, its limited solubility in aqueous solutions, and its potential for off-target effects.
Future Directions
For the use of 5alpha-Cholestane-3beta,5,6beta-triol, 3-(hydrogen sulfate), monosodium salt in scientific research include the development of more selective and potent agonists and antagonists of serotonin receptors, the investigation of the role of serotonin in the pathophysiology of various diseases, and the development of novel therapeutic strategies for the treatment of these diseases. In addition, the use of 5alpha-Cholestane-3beta,5,6beta-triol, 3-(hydrogen sulfate), monosodium salt in combination with other compounds and techniques, such as optogenetics and electrophysiology, may provide new insights into the mechanisms underlying the physiological and biochemical effects of serotonin.
Synthesis Methods
The synthesis of 5alpha-Cholestane-3beta,5,6beta-triol, 3-(hydrogen sulfate), monosodium salt involves several steps, starting with the conversion of cholesterol to 5alpha-cholestane-3beta,5,6beta-triol. This intermediate is then sulfated using sulfur trioxide and pyridine to form 5alpha-cholestane-3beta,5,6beta-triol sulfate. The sulfate group is then hydrolyzed using barium hydroxide to form 5alpha-cholestane-3beta,5,6beta-triol, which is subsequently converted to the monosodium salt of 5alpha-Cholestane-3beta,5,6beta-triol, 3-(hydrogen sulfate), monosodium salt using sodium hydroxide.
Scientific Research Applications
5alpha-Cholestane-3beta,5,6beta-triol, 3-(hydrogen sulfate), monosodium salt has been used extensively in scientific research as a tool to study the physiological and biochemical effects of serotonin. The compound has been shown to modulate a variety of physiological processes, including neurotransmitter release, vascular tone, and gastrointestinal motility. In addition, 5alpha-Cholestane-3beta,5,6beta-triol, 3-(hydrogen sulfate), monosodium salt has been used to study the structure and function of serotonin receptors, and to investigate the role of serotonin in the pathophysiology of various diseases, including depression, anxiety, and gastrointestinal disorders.
properties
CAS RN |
10157-93-4 |
---|---|
Product Name |
5alpha-Cholestane-3beta,5,6beta-triol, 3-(hydrogen sulfate), monosodium salt |
Molecular Formula |
C27H47NaO6S |
Molecular Weight |
522.7 g/mol |
IUPAC Name |
sodium;[(3S,5R,6R,8S,9S,10R,13R,14S,17R)-5,6-dihydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C27H48O6S.Na/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24(28)27(29)16-19(33-34(30,31)32)11-14-26(27,5)23(20)12-13-25(21,22)4;/h17-24,28-29H,6-16H2,1-5H3,(H,30,31,32);/q;+1/p-1/t18-,19+,20+,21-,22+,23+,24-,25-,26-,27+;/m1./s1 |
InChI Key |
OQTUEOGLQOLWTB-BDQHLLSASA-M |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)OS(=O)(=O)[O-])C)O)O)C.[Na+] |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)OS(=O)(=O)[O-])C)O)O)C.[Na+] |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)OS(=O)(=O)[O-])C)O)O)C.[Na+] |
synonyms |
3β-(Sodiosulfooxy)-5α-cholestane-5,6β-diol |
Origin of Product |
United States |
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